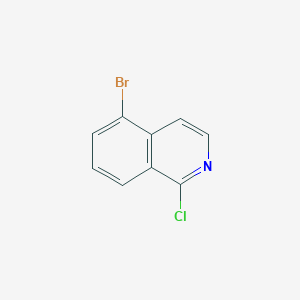

5-Bromo-1-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWFLTLTPVIRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611283 | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-41-2 | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers

CAS Number: 34551-41-2

This technical guide provides an in-depth overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications in medicinal chemistry, particularly in the context of cancer research.

Core Properties and Data

This compound is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to a benzene ring, with bromine and chlorine substituents. These halogen atoms significantly influence the molecule's reactivity and potential biological activity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34551-41-2 | [1][2] |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.50 g/mol | [3] |

| Appearance | Light yellow to brown solid | [4] |

| Predicted Boiling Point | 341.4 ± 22.0 °C | [4] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for its availability in research settings. A general synthetic pathway is outlined below.

General Synthetic Workflow

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromoisoquinoline from Isoquinoline

This protocol describes a common method for the synthesis of the key intermediate, 5-bromoisoquinoline.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Diethyl ether

-

1M Sodium Hydroxide (aq)

-

Anhydrous Magnesium Sulfate

-

Ice

-

25% Ammonium Hydroxide (aq)

Procedure:

-

In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, 340 mL of concentrated sulfuric acid is cooled to 0°C.

-

40 mL (44.0 g, 330 mmol) of isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.

-

The resulting solution is cooled to -25°C using a dry ice-acetone bath.

-

64.6 g (363 mmol) of N-bromosuccinimide is added in portions, maintaining the temperature between -26°C and -22°C with vigorous stirring.

-

The mixture is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

-

The reaction mixture is then poured onto 1.0 kg of crushed ice in a 5-L flask.

-

The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

The alkaline suspension is extracted with three portions of diethyl ether (800 mL, then 2 x 200 mL).

-

The combined organic layers are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by fractional distillation under reduced pressure (145-149°C at 14 mm) to yield 5-bromoisoquinoline as a white solid.[5]

Applications in Drug Development and Medicinal Chemistry

Halogenated isoquinolines, including this compound, are recognized as valuable scaffolds in medicinal chemistry due to their potential to serve as intermediates in the synthesis of a wide range of biologically active compounds. Their applications span various therapeutic areas, with a significant focus on oncology.

Anticancer Potential

The isoquinoline nucleus is a common feature in a number of anticancer agents. The presence and position of halogen substituents can significantly modulate the biological activity of these compounds. Research on related halogenated isoquinolines suggests that they can exhibit cytotoxic effects against various cancer cell lines.[6][7] While specific studies on this compound are limited, its structural similarity to other bioactive halogenated isoquinolines makes it a compound of interest for anticancer drug discovery.

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug screening.

Potential Signaling Pathway Involvement

While direct evidence for the interaction of this compound with specific signaling pathways is not yet established, the broader class of isoquinoline derivatives has been shown to modulate several key cellular signaling cascades implicated in cancer and other diseases.

Caption: Potential signaling pathways targeted by isoquinoline derivatives.

-

Topoisomerase I Inhibition: Certain indenoisoquinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death.

-

HIF Signaling Pathway: Some isoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.

-

PI3K/Akt/mTOR and NF-κB Pathways: These pathways are central to cell proliferation, survival, and inflammation. Various isoquinoline-based compounds have been investigated as inhibitors of these pathways, highlighting their therapeutic potential in cancer.

Conclusion

This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and organic synthesis. Its halogenated isoquinoline core provides a versatile platform for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential in medicinal chemistry. The experimental protocols and data summarized in this guide are intended to facilitate such future research endeavors.

References

- 1. 34551-41-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. biomall.in [biomall.in]

- 3. calpaclab.com [calpaclab.com]

- 4. 956003-79-5 CAS MSDS (5-BROMO-8-CHLOROISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloroisoquinoline from Isoquinoline

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, which then undergoes N-oxidation followed by chlorination to afford the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.

Overall Synthetic Scheme

The synthesis of this compound from isoquinoline is a multi-step process that can be summarized by the following reaction pathway. The process involves an initial electrophilic bromination at the C5 position, followed by N-oxidation of the heterocyclic nitrogen and subsequent chlorination at the C1 position.

Experimental Protocols

This section details the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial step involves the regioselective bromination of isoquinoline. Electrophilic substitution on the isoquinoline ring preferentially occurs at the 5- and 8-positions. By carefully controlling the reaction conditions, 5-bromoisoquinoline can be obtained as the major product. One effective method employs N-Bromosuccinimide (NBS) in a strong acid medium.[1][2]

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve isoquinoline in concentrated sulfuric acid. The reaction should be conducted at a controlled temperature, typically between -30°C and -15°C, to ensure regioselectivity.[3]

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. The use of NBS is crucial for achieving high regioselectivity.[4][5]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Isoquinoline | [4][1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4][5] |

| Solvent | Concentrated H₂SO₄ | [4][1][3] |

| Temperature | -30°C to -15°C | [3] |

| Typical Yield | Good to High | [5] |

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline.

Step 2: Synthesis of 5-Bromoisoquinoline N-oxide

The second step involves the N-oxidation of 5-bromoisoquinoline. This is a critical step to activate the C1 position for subsequent nucleophilic substitution. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Protocol:

-

Reaction Setup: Dissolve 5-bromoisoquinoline in a suitable organic solvent, such as dichloromethane, in a reaction flask.[7]

-

Addition of Oxidizing Agent: Add 75% m-chloroperoxybenzoic acid (m-CPBA) to the solution. The reaction mixture is then heated to 40°C and stirred for approximately 20 hours.[7]

-

Reaction Monitoring: Monitor the reaction progress using HPLC.[7]

-

Work-up: After cooling the reaction mixture to room temperature, quench the excess m-CPBA by adding sodium thiosulfate followed by water.[7]

-

Extraction and Purification: Separate the organic phase and wash it with a 1N sodium hydroxide solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude 5-bromoisoquinoline N-oxide as a white solid, which can often be used in the next step without further purification.[7]

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisoquinoline | [7] |

| Oxidizing Agent | 75% m-CPBA | [7] |

| Solvent | Dichloromethane | [7] |

| Temperature | 40°C | [7] |

| Reaction Time | 20 hours | [7] |

Table 2: Summary of Reaction Conditions for the Synthesis of 5-Bromoisoquinoline N-oxide.

Step 3: Synthesis of this compound

The final step is the chlorination of 5-bromoisoquinoline N-oxide to yield the target compound, this compound. This transformation is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).[7][8][9]

Protocol:

-

Reaction Setup: Dissolve the 5-bromoisoquinoline N-oxide intermediate in dichloromethane. To this solution, add phosphoryl chloride (POCl₃).[7]

-

Reaction Conditions: Stir the reaction mixture at 45°C for approximately 18 hours.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC and/or Gas Chromatography (GC).[7]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Carefully treat the residue with water.

-

Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Evaporate the solvent under reduced pressure to afford the crude this compound as a beige solid.[7] Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisoquinoline N-oxide | [7] |

| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [7][8][9] |

| Solvent | Dichloromethane | [7] |

| Temperature | 45°C | [7] |

| Reaction Time | 18 hours | [7] |

Table 3: Summary of Reaction Conditions for the Synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 34551-41-2 [m.chemicalbook.com]

- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

Chemical structure and IUPAC name of 5-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical structure, properties, synthesis, and potential applications of 5-Bromo-1-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

The compound with the CAS number 34551-41-2 is systematically named according to IUPAC nomenclature.

-

IUPAC Name: this compound[1]

-

Chemical Structure: (A graphical representation of the chemical structure would be placed here)

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 34551-41-2 | [2][3][4] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [2][4] |

| Boiling Point | 349.5°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 165.2°C (Predicted) | [5] |

| Storage | Inert atmosphere, room temperature | [2] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Reference(s) |

| ¹H NMR | Solvent: DMSO-d₆ | [1] |

| InChI | 1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | [2] |

| InChIKey | XUWFLTLTPVIRCV-UHFFFAOYSA-N | [2] |

| SMILES | ClC1=NC=CC2=C(Br)C=CC=C12 | [6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. The following protocols are based on established and reliable methods for the synthesis of the necessary precursors.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure details the regioselective bromination of isoquinoline at the 5-position.

Materials:

-

Isoquinoline

-

Concentrated sulfuric acid (96%)

-

N-bromosuccinimide (NBS), recrystallized

-

Aqueous ammonia (25%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice-acetone bath

-

Crushed ice

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

-

Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.[7]

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, while vigorously stirring and maintaining the internal temperature between -22°C and -26°C.[7]

-

Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate flask.

-

Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.[7]

-

Extract the resulting alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).

-

Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to yield the crude product.

-

Purify by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.[7]

Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one

This step converts 5-bromoisoquinoline to its corresponding isoquinolinone, a necessary intermediate for the subsequent chlorination.

Materials:

-

5-Bromoisoquinoline (from Step 1)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4.85 g (23.3 mmol) of 5-bromoisoquinoline in 78 mL of dichloromethane.

-

Add 9.28 g (35.0 mmol) of m-CPBA to the solution and stir at room temperature for 30 minutes to form the N-oxide.[8]

-

Dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Dissolve the residue in 78.0 mL of acetic anhydride and stir for 1 hour under reflux.[8]

-

Upon cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography to yield 5-bromoisoquinolin-1(2H)-one.

Step 3: Synthesis of this compound

This final step involves the chlorination of the isoquinolinone intermediate.

Materials:

-

5-Bromoisoquinolin-1(2H)-one (from Step 2)

-

Phosphoryl chloride (POCl₃)

-

Ice water

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

Procedure:

-

Heat a mixture of 5-bromoisoquinolin-1(2H)-one (e.g., 5 mmol) in an excess of phosphoryl chloride (e.g., 50 mL) at reflux for 2 hours.[9] This reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, carefully remove the excess POCl₃ by evaporation under reduced pressure.[9]

-

Treat the residue with ice water and make the solution basic with potassium carbonate.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

-

The resulting crude solid can be purified by chromatography on silica gel or by recrystallization to afford pure this compound.[9]

Synthetic Workflow Visualization

The multi-step synthesis described above can be visualized as a clear experimental workflow.

Caption: Synthetic pathway for this compound from isoquinoline.

Significance in Research and Drug Development

Halogenated isoquinolines, such as this compound, are valuable intermediates in the synthesis of pharmacologically active compounds.[7] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the isoquinoline scaffold allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the regioselective introduction of various substituents, facilitating the construction of diverse molecular libraries for drug discovery programs.

The isoquinoline nucleus itself is a prominent feature in numerous natural products and synthetic drugs.[9] The introduction of halogens can modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making this compound a compound of significant interest for medicinal chemists developing novel therapeutic agents.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | 34551-41-2 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 34551-41-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. molbase.com [molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-BROMOISOQUINOLIN-1(2H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

5-Bromo-1-chloroisoquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery and development. While direct biological studies on this compound are not extensively published, this guide discusses the known biological activities of structurally related compounds, offering a framework for future research into its potential therapeutic applications. Standardized experimental workflows for assessing anticancer and antibacterial activities are presented, alongside a discussion of relevant cell signaling pathways that may be modulated by this class of compounds.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with diverse biological activities. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics. These modifications can, in turn, influence the compound's interaction with biological targets, making halogenated isoquinolines valuable building blocks in the design of novel therapeutic agents.

This compound is a key synthetic intermediate used in the construction of more complex molecules for pharmaceutical and agrochemical research. Its unique substitution pattern offers multiple reaction sites for further functionalization, enabling the generation of diverse chemical libraries for biological screening. This guide aims to serve as a technical resource for researchers, scientists, and drug development professionals by consolidating the available information on this compound and providing a basis for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| CAS Number | 34551-41-2 | |

| Appearance | Grey-brown powder | [1] |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.673 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 5-bromoisoquinoline.[1]

Materials and Equipment

-

5-bromoisoquinoline

-

Dichloromethane (DCM)

-

m-chloroperoxybenzoic acid (m-CPBA, 75%)

-

Sodium thiosulfate

-

1N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Round-bottom flask

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

HPLC or GC for reaction monitoring

Experimental Protocol

Step 1: N-oxidation of 5-bromoisoquinoline

-

Dissolve 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L) in a round-bottom flask.

-

Add 75% m-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) to the solution.

-

Heat the reaction mixture to 40°C and stir for 20 hours. Monitor the reaction progress by HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add sodium thiosulfate (75 g) over 10 minutes, followed by the addition of water (300 mL).

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with 1N sodium hydroxide solution and then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.

Step 2: Chlorination of the N-oxide intermediate

-

Dissolve the intermediate from the previous step (37 g, 165 mmol) in dichloromethane (900 mL).

-

Add phosphorus oxychloride (POCl₃, 37 mL) to the solution.

-

Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Evaporate the solvent under reduced pressure to afford this compound as a beige solid.

Synthesis Workflow Diagram

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the halogenated isoquinoline scaffold is present in many compounds with significant biological activity.[1] This section outlines potential areas of investigation and provides standardized protocols for preliminary biological screening.

Anticancer Activity

Derivatives of chloro- and bromo-substituted quinolines and isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[1] The nature and position of the halogen substituents play a crucial role in determining the anticancer potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antibacterial Activity

Chloro-substituted quinoline analogs have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing a suitable broth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, isoquinoline alkaloids as a class are known to interfere with several key signaling pathways implicated in cancer and other diseases. Further research is required to determine if this compound interacts with these or other pathways.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and caspases, which are proteases that execute the apoptotic program.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

The diagram below illustrates a generalized overview of these pathways, which could be investigated in relation to this compound.

References

Physical and chemical properties of 5-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of bromine and chlorine substituents on the isoquinoline core, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values and should be considered as estimates.

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| CAS Number | 34551-41-2 |

| Appearance | Grey-brown powder |

| Boiling Point | 349.5 ± 22.0 °C (Predicted)[1] |

| Density | 1.673 g/cm³ (Predicted)[1] |

| pKa | 1.06 ± 0.43 (Predicted)[1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |

Solubility: While specific quantitative solubility data is not readily available in the literature, halogenated aromatic compounds like this compound are generally expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. They typically exhibit low solubility in water.

Spectral Data

¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, though a detailed peak list with chemical shifts and coupling constants is not consistently reported across sources. The aromatic region of the spectrum is expected to show a complex splitting pattern corresponding to the five protons on the isoquinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline ring. Aromatic carbons typically appear in the range of 110-160 ppm.

Mass Spectrometry: The mass spectrum of this compound would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex molecular ion peak cluster.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for an aromatic system. Key absorptions would include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 5-bromoisoquinoline.[1]

Step 1: N-oxidation of 5-bromoisoquinoline

-

Materials:

-

5-bromoisoquinoline (60 g, 288 mmol)

-

Dichloromethane (1.5 L)

-

75% m-chloroperoxybenzoic acid (m-CPBA) (75 g, 436 mmol)

-

Sodium thiosulfate

-

1N Sodium hydroxide solution

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 5-bromoisoquinoline in dichloromethane, add 75% m-CPBA.

-

Heat the reaction mixture and stir at 40°C for 20 hours. Monitor the reaction progress by HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add sodium thiosulfate (75 g) over 10 minutes, followed by water (300 mL).

-

Separate the organic phase, wash with 1N sodium hydroxide solution, and then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.

-

Step 2: Chlorination of 5-bromoisoquinoline N-oxide

-

Materials:

-

5-bromoisoquinoline N-oxide intermediate (37 g, 165 mmol)

-

Dichloromethane (900 mL)

-

Phosphorus oxychloride (POCl₃) (37 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

-

Procedure:

-

Dissolve the N-oxide intermediate in dichloromethane and add phosphorus oxychloride.

-

Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Carefully treat the residue with water and extract the aqueous phase with dichloromethane.

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Evaporate the solvent under reduced pressure to afford this compound as a beige solid.

-

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the isoquinoline ring provide two handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling (General Protocol):

-

Reactants: this compound, an aryl or heteroaryl boronic acid or ester.

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated through standard workup and purification procedures.

Buchwald-Hartwig Amination (General Protocol):

-

Reactants: this compound and a primary or secondary amine.

-

Catalyst: A palladium(0) source and a suitable phosphine ligand (e.g., BINAP, Xantphos).[2]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.[2]

-

Procedure: The reaction is typically carried out under an inert atmosphere at elevated temperatures. The choice of ligand and base is crucial for achieving high yields and can depend on the specific amine being used.[2][3]

Nucleophilic Aromatic Substitution

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 1-substituted-5-bromoisoquinolines.

Visualizations

Caption: Synthetic pathway for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2][3] First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this molecular scaffold has become a cornerstone of medicinal chemistry and natural product synthesis.[2][4] The isoquinoline nucleus is the foundational structure for a vast family of over 2,500 naturally occurring alkaloids, many of which possess significant pharmacological properties.[5][6] These natural compounds, biosynthesized in plants from amino acids like tyrosine or phenylalanine, have served as the inspiration and starting point for the development of numerous synthetic drugs.[2][7][8]

This technical guide provides a comprehensive overview of the history of substituted isoquinolines, from their initial discovery to the seminal synthetic methodologies that enabled their widespread study. It details their prevalence in nature, their critical role in modern medicine, and provides the experimental context required for researchers in the field.

Early Discovery and Isolation

The history of isoquinoline as a distinct chemical entity began in 1885 with its isolation from coal tar via fractional crystallization of the acid sulfate.[2][4] A more efficient method was later developed in 1914 by Weissgerber, who utilized the higher basicity of isoquinoline compared to quinoline for selective extraction.[2][4] Long before its isolation, however, the isoquinoline core was present in potent alkaloids that had already been extracted from plants. Morphine, the first isoquinoline alkaloid to be isolated from the opium poppy in the early 19th century, highlighted the therapeutic potential of this chemical class, paving the way for centuries of research.[5][8]

Seminal Synthetic Methodologies

The ability to synthesize the isoquinoline core in the laboratory was a critical turning point, allowing chemists to create novel derivatives and study their properties. Three classical name reactions form the foundation of isoquinoline synthesis.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[9][10][11] The reaction is an intramolecular electrophilic aromatic substitution carried out under acidic, dehydrating conditions.[9][12] The resulting dihydroisoquinolines can be readily oxidized to form the aromatic isoquinoline ring.[9][10]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

-

Reagents and Materials : β-arylethylamide, a dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅)), and a refluxing solvent (e.g., toluene, or neat).[9][12][13]

-

Reaction Setup : The β-arylethylamide is dissolved or suspended in the chosen solvent (or used neat) in a round-bottom flask equipped with a reflux condenser.

-

Cyclization : The dehydrating agent (e.g., POCl₃) is added to the mixture. The reaction is heated to reflux (temperatures can range from room temperature to over 100°C depending on the substrate and reagents) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9][12]

-

Workup : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched, often by dissolving it in a solvent like methanol, cooling to 0°C, and neutralizing.[12]

-

Extraction and Purification : The product is extracted into an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3,4-dihydroisoquinoline.

Reaction Mechanism Two primary mechanisms are proposed, differing in the timing of the carbonyl oxygen elimination.[9] The most commonly cited pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[9][13] This is particularly effective when electron-donating groups are present on the benzene ring.[12]

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pomeranz-Fritsch Reaction (1893)

Also discovered in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes isoquinolines from the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[14][15] The reaction proceeds by first forming a benzalaminoacetal (a Schiff base), which then undergoes cyclization and aromatization in the presence of a strong acid like sulfuric acid.[14][15][16]

Reaction Mechanism The process involves the condensation of the aldehyde and amine to form the Schiff base intermediate.[15] Protonation of an alkoxy group initiates a series of steps involving alcohol elimination and an intramolecular electrophilic attack by the resulting carbocation onto the benzene ring, followed by a second alcohol elimination to achieve aromatization.[14][15]

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is a condensation between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[17][18][19][20] The reaction is considered a special case of the Mannich reaction.[21] It is particularly effective with electron-rich aromatic rings, such as indoles or activated phenyl rings, and can often proceed under mild conditions.[21]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

-

Reagents and Materials : β-arylethylamine (or its hydrochloride salt), an aldehyde or ketone, an acid catalyst (e.g., HCl, trifluoroacetic acid), and a suitable solvent (e.g., methanol, water).[18][19]

-

Reaction Setup : The β-arylethylamine is dissolved in the solvent in a round-bottom flask.

-

Iminium Ion Formation and Cyclization : The carbonyl compound is added to the solution, followed by the acid catalyst. The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux (e.g., 65°C) for several hours to days.[18] The progress is monitored by TLC.

-

Workup : Once the reaction is complete, the mixture is cooled and partitioned between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., CH₂Cl₂).[18]

-

Extraction and Purification : The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by chromatography or crystallization.[18]

Reaction Mechanism The reaction begins with the formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[17][18] This intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) with the aryl ring.[17][18] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[17][19]

Caption: Logical workflow of the Pictet-Spengler Reaction.

Substituted Isoquinolines: A Pharmacological Treasure Trove

Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide array of biological activities.[1][7][22] Their pharmacological potential has made them a major focus of drug discovery and development.[8][23][24]

Naturally Occurring Isoquinoline Alkaloids

These compounds are found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3][7] They are responsible for the therapeutic effects of many traditional medicines and continue to be a source of lead compounds for new drugs.[3][25]

| Alkaloid Class | Example(s) | Natural Source (Example) | Key Biological Activity |

| Simple Isoquinolines | Salsolinol | Salsola richteri | Neuroactive |

| Benzylisoquinolines | Papaverine | Papaver somniferum | Vasodilator, Spasmolytic[1][26] |

| Protoberberines | Berberine, Palmatine | Berberis species, Coptis chinensis | Antimicrobial, Anti-inflammatory, Anticancer[3][7][22] |

| Aporphines | Apomorphine | Papaver somniferum | Dopamine Agonist (Anti-Parkinson's)[1] |

| Morphinans | Morphine, Codeine | Papaver somniferum | Opioid Analgesic, Antitussive[1][8] |

| Phthalideisoquinolines | Noscapine | Papaver somniferum | Antitussive, Anticancer[3] |

| Benzo[c]phenanthridines | Sanguinarine | Sanguinaria canadensis | Antimicrobial, Anti-inflammatory[7] |

| Bisbenzylisoquinolines | Tubocurarine | Chondrodendron tomentosum | Neuromuscular Blocker (Muscle Relaxant)[1] |

Synthetic Isoquinoline-Based Drugs

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to its incorporation into a variety of synthetic drugs used to treat a wide range of conditions.[27]

| Drug Name | Drug Class | Primary Therapeutic Use |

| Debrisoquine | Antihypertensive | Treatment of high blood pressure[28][29] |

| Quinapril | ACE Inhibitor | Treatment of hypertension and heart failure[28][29] |

| Dimethisoquin | Anesthetic | Topical anesthetic[14][28] |

| Praziquantel | Anthelmintic | Treatment of schistosomiasis and other parasitic worm infections[1] |

| Solifenacin | Antimuscarinic | Treatment of overactive bladder[1] |

| Drotaverine | Spasmolytic | Treatment of smooth muscle spasms |

| Almorexant | Orexin Receptor Antagonist | Investigated for insomnia[20] |

Structure-Activity Relationships and Modern Developments

Research has shown that the biological activity of isoquinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring system.[1]

-

Anticancer Activity : Substitutions at the 3-position of the isoquinoline ring have been shown to enhance anticancer effects by decreasing cell proliferation.[1] N-substituted derivatives are also being explored as promising scaffolds for anticancer drug development, with some acting as topoisomerase inhibitors.[26][30]

-

Anti-inflammatory Activity : A series of isoquinolin-1-ones and quinazolin-4-ones were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α).[31][32] It was found that N-alkanoic acid esters of four carbons were optimal for activity, while substituents like fluoro, bromo, or nitro on the isoquinoline ring significantly reduced activity.[31]

-

Antimalarial Activity : Substitution at the 4-position has been linked to potent anti-malarial and anti-plasmodial activity.[1]

-

Antimicrobial Activity : Substitutions at both the 1- and 2-positions can lead to prominent antimicrobial effects.[1]

Modern synthetic efforts have expanded beyond the classical methods, introducing greener alternatives using water as a solvent, microwave-assisted protocols for faster reactions, and the development of asymmetric syntheses to control stereochemistry, which is crucial for pharmacological activity.[11][33][34]

Conclusion

The journey of the substituted isoquinoline core, from its humble origins in coal tar to its central role in both nature's pharmacy and modern medicine, is a testament to its remarkable chemical and biological versatility. The foundational synthetic methods developed over a century ago remain relevant today, providing the essential tools for chemists to explore this privileged scaffold. As research continues to uncover the nuanced relationships between substitution patterns and pharmacological effects, the isoquinoline framework is poised to remain an invaluable template for the discovery of novel therapeutic agents to combat a wide range of complex diseases.[3][6][24]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. chemistry-reaction.com [chemistry-reaction.com]

- 16. www-leland.stanford.edu [www-leland.stanford.edu]

- 17. name-reaction.com [name-reaction.com]

- 18. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 19. via.library.depaul.edu [via.library.depaul.edu]

- 20. grokipedia.com [grokipedia.com]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 25. Isoquinoline alkaloid: Significance and symbolism [wisdomlib.org]

- 26. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

Potential biological activities of 5-Bromo-1-chloroisoquinoline derivatives

An In-depth Technical Guide on the Potential Biological Activities of 5-Bromo-1-chloroisoquinoline Derivatives

Disclaimer: Direct experimental data on the biological activities of this compound and its specific derivatives is limited in publicly available literature. This guide synthesizes findings from structurally related halogenated isoquinoline and quinoline compounds to provide a comprehensive overview of their potential therapeutic applications for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural and synthetic compounds with a wide array of biological activities. Halogenation of this core structure is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, such as lipophilicity and electronic character, which can significantly enhance their interaction with biological targets.[1][2] Specifically, bromo- and chloro-substituted isoquinolines and quinolines have emerged as promising candidates for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology.[1][2]

This compound is a halogenated derivative that serves as a versatile building block for synthesizing more complex molecules.[3] While this guide focuses on its potential, much of the biological data is inferred from related structures, such as other bromo-isoquinolines and chloro-quinolines. These related compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential Biological Activities

Anticancer Activity

Halogenated quinolines and isoquinolines have shown considerable promise as anticancer agents. The position and nature of the halogen substituent are crucial in determining the cytotoxic potency.[1][2]

-

Bromo-isoquinoline Derivatives: Derivatives of 4-bromo-isoquinoline have been used to synthesize thiosemicarbazones that exhibit antitumor activity against leukemia.[1][2]

-

Chloro-quinoline Derivatives: Specific chloro-quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[1][2] Furthermore, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have shown activity that is comparable or better than reference drugs against lung, HeLa, colorectal, and breast cancer cell lines.[2]

-

Highly Brominated Quinolines: Novel synthesized brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50 values for the most active compound ranging from 5.45–9.6 μg/mL.[4]

Table 1: Summary of Anticancer Activity in Halogenated Isoquinoline/Quinoline Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Chloro-quinoline Hybrids | Compound 2 (a novel quinoline derivative) | LoVo (Colorectal) | 28.82 µg/mL | [2] |

| Chloro-quinoline Hybrids | Compound 2 (a novel quinoline derivative) | A549-Raw (Lung) | 44.34 µg/mL | [2] |

| Chloro-quinoline Hybrids | Compound 17 (a novel quinoline derivative) | HeLa (Cervical) | 30.92 µg/mL | [2] |

| Brominated Methoxyquinoline | Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL |[4] |

Antimicrobial Activity

The isoquinoline core is a known scaffold for antimicrobial agents.[5] Halogenation can further enhance this property.

-

Chloro-quinoline Analogs: These compounds have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The presence of a halogen is noted to enhance the antibacterial efficacy of the core structure.[1]

-

Bromo-substituted Derivatives: The antibacterial activity of bromo-substituted isoquinolines has been less frequently reported in the reviewed literature.[1] However, a new class of alkynyl isoquinolines has shown potent activity against a plethora of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values of 4 µg/mL or 8 µg/mL.[5]

Table 2: Summary of Antimicrobial Activity in Halogenated Isoquinoline/Quinoline Derivatives

| Compound Class | Specific Derivative Example | Microorganism | Reported Activity (MIC) | Reference |

|---|

| Alkynyl Isoquinolines | HSN584 / HSN739 | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL |[5] |

Enzyme Inhibition

The mechanism of action for many bioactive quinoline derivatives involves the inhibition of key enzymes. Molecular docking studies on novel chloroquinoline-benzenesulfonamide hybrids suggest they may act as inhibitors of the PI3K (Phosphoinositide 3-kinase) enzyme, a critical regulator of cell signaling pathways often dysregulated in cancer.[2] Additionally, certain highly brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[4]

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Methodology:

-

Compound Preparation: A stock solution of the this compound derivative is prepared. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR for this compound derivatives is not established, general principles can be drawn from related quinoline and isoquinoline series:

-

Halogen Position: The location of the halogen atom on the aromatic ring significantly influences biological activity.[1]

-

Substituents at Position 4: Amino side chains at the C4 position of the quinoline ring have been shown to facilitate antiproliferative activity.[6]

-

Substituents at Position 7: The presence of large, bulky alkoxy groups at the C7 position may be a beneficial pharmacophoric feature for anticancer potency.[6]

-

Side Chain Length: The length of alkylamino side chains can affect antiproliferative potency, with a two-carbon (CH₂) linker often being favorable.[6]

Conclusion and Future Directions

While direct evidence is still emerging, the this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Extrapolations from structurally similar halogenated isoquinolines and quinolines strongly suggest potential for significant anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development. Investigating their mechanism of action, particularly their potential as kinase inhibitors, will be crucial for advancing these compounds in the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-1-chloroisoquinoline: A Pivotal Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-1-chloroisoquinoline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom at the key C1 position of the isoquinoline core, provides two distinct points for chemical modification. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, making it an ideal precursor for the synthesis of potent and selective kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents in oncology and beyond. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.

Chemical Properties and Synthesis

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution, enabling the facile introduction of amines, alcohols, and other nucleophiles. This orthogonal reactivity is a key feature that underpins its utility in combinatorial and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available 5-bromoisoquinoline through a two-step process involving N-oxidation followed by chlorination.

Experimental Protocol: Synthesis of this compound from 5-Bromoisoquinoline [1]

Step 1: N-Oxidation of 5-Bromoisoquinoline

-

To a solution of 5-bromoisoquinoline (60 g, 288 mmol) in dichloromethane (1.5 L), 75% meta-chloroperoxybenzoic acid (m-CPBA, 75 g, 436 mmol) is added.

-

The reaction mixture is heated to 40°C and stirred for 20 hours.

-

Reaction progress is monitored by HPLC.

-

Upon completion, the mixture is cooled to room temperature, and sodium thiosulfate (75 g) is added over 10 minutes, followed by the addition of water (300 mL).

-

The organic phase is separated, washed with 1N sodium hydroxide solution, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used in the next step without further purification.

Step 2: Chlorination of 5-Bromoisoquinoline N-oxide

-

The intermediate from the previous step (37 g, 165 mmol) is dissolved in dichloromethane (900 mL).

-

Phosphorus oxychloride (POCl₃, 37 mL) is added, and the reaction mixture is stirred at 45°C for 18 hours.

-

Reaction progress is monitored by HPLC and/or GC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is carefully treated with water, and the aqueous phase is extracted with dichloromethane.

-

The combined organic phases are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Evaporation of the solvent under reduced pressure affords this compound.

Applications in Medicinal Chemistry

The strategic placement of two distinct halogen atoms on the isoquinoline scaffold makes this compound a powerful precursor for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. Its application is particularly prominent in the development of kinase and PARP inhibitors.

Precursor to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a well-established pharmacophore for kinase inhibition. This compound can be elaborated into potent kinase inhibitors through sequential functionalization.

A general synthetic approach involves an initial nucleophilic substitution at the C1 position, followed by a palladium-catalyzed cross-coupling reaction at the C5 position.

Conceptual Experimental Workflow: Synthesis of Kinase Inhibitors

Caption: General workflow for kinase inhibitor synthesis.

Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Many kinase inhibitors derived from isoquinoline scaffolds target components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[3]

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Precursor to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[4][5] Inhibiting PARP, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations, leads to synthetic lethality and tumor cell death.[6] The isoquinolinone scaffold, which can be derived from this compound, is a key pharmacophore in several potent PARP inhibitors. 5-bromoisoquinolin-1(2H)-one, a direct precursor to this compound, has been identified as a potent inhibitor of PARP.

Quantitative Data: PARP Inhibition by a Precursor

| Compound | Target | IC₅₀ (nM) |

| 5-bromoisoquinolin-1(2H)-one | PARP | Potent Inhibition |

Relevant Signaling Pathway: DNA Damage Repair and PARP Inhibition

PARP inhibitors trap the PARP enzyme on damaged DNA, leading to the accumulation of double-strand breaks that are lethal to cancer cells with defective homologous recombination repair.

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a cornerstone precursor in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of targeted therapeutics. Its orthogonal reactivity enables the efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase and PARP inhibitors. The detailed synthetic protocols and an understanding of its application in targeting key signaling pathways, as outlined in this guide, provide researchers with the essential knowledge to leverage this powerful building block in their drug discovery endeavors. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of next-generation therapies for a range of diseases.

References

- 1. This compound CAS#: 34551-41-2 [m.chemicalbook.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.34 | d | 8.5 | 1H | H-8 |

| 8.15 | d | 5.9 | 1H | H-3 |

| 8.08 | d | 7.6 | 1H | H-6 |

| 7.74 | t | 8.1 | 1H | H-7 |

| 7.61 | d | 5.9 | 1H | H-4 |

Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data (CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| 151.9 | C-1 |

| 143.5 | C-8a |

| 137.8 | C-5 |

| 131.2 | C-7 |

| 129.5 | C-4a |

| 128.8 | C-6 |

| 127.3 | C-8 |

| 122.1 | C-4 |

| 119.6 | C-3 |

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 1610, 1580, 1490 | Strong, Medium | C=C Aromatic Ring Stretch |

| 1100-1200 | Strong | C-Cl Stretch |

| 830 | Strong | C-H Out-of-plane Bending |

| 600-700 | Medium-Strong | C-Br Stretch |

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 241/243/245 | High | [M]+• (Molecular ion peak with isotopic pattern for Br and Cl) |

| 206/208 | Medium | [M-Cl]+ |

| 127 | High | [M-Br-Cl]+ |

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of 5-bromoisoquinoline.

Materials:

-

5-Bromoisoquinoline

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-